molecular formula C16H18N2O2S B2430589 4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 866134-21-6

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2430589
CAS No.: 866134-21-6
M. Wt: 302.39
InChI Key: UJZAJEOWDWWTOC-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group and a tetrahydrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield 4-methoxy-N-methylbenzamide.

    Introduction of the Tetrahydrobenzothiazole Moiety: The tetrahydrobenzothiazole moiety can be introduced by reacting 2-aminothiophenol with cyclohexanone under acidic conditions to form 4,5,6,7-tetrahydro-1,3-benzothiazole. This intermediate is then coupled with 4-methoxy-N-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, alternative coupling reagents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate (CAN).

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: 4-hydroxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

    Reduction: 4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzamide: Lacks the tetrahydrobenzothiazole moiety.

    N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group.

    4-hydroxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Hydroxyl group instead of methoxy group.

Uniqueness

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the methoxy group and the tetrahydrobenzothiazole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-18(15(19)11-7-9-12(20-2)10-8-11)16-17-13-5-3-4-6-14(13)21-16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZAJEOWDWWTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=C(S1)CCCC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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